1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
Description
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Properties
IUPAC Name |
1-[4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(18)15-8-5-11(6-9-15)14(19)16-7-3-4-12(17)10-16/h2,11-12,17H,1,3-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUQBTPMSLTSCO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 3-hydroxypiperidine with piperidine-1-carbonyl chloride in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: Known for its antimicrobial and anticancer activities.
Berberine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Tetrandine: Studied for its potential use in treating various diseases, including cancer and inflammation. What sets 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one apart is its unique structure and the specific combination of functional groups, which may confer distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
